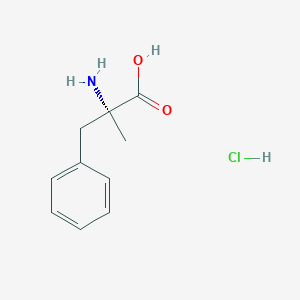

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

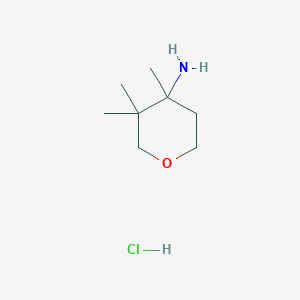

The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide” is a complex organic molecule. Isoxazole, a five-membered heterocyclic moiety, is a common component in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it’s important to develop new eco-friendly synthetic strategies. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound seems to involve a combination of several functional groups, including a cyclopropyl group, an isoxazole ring, and an oxadiazole ring .Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

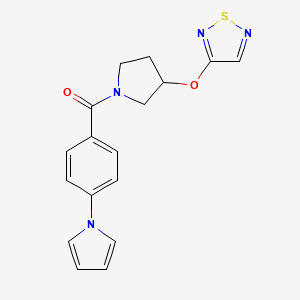

Compounds with structures similar to "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide" have been explored for their potential in medicinal chemistry, particularly as antitubercular agents, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For example, derivatives have been evaluated for their inhibition against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting potential antitubercular activity (Purushotham & Poojary, 2018). Other studies have demonstrated the synthesis of derivatives for evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the versatility of these compounds in drug discovery (Küçükgüzel et al., 2013).

Anticancer Research

Specific derivatives of the oxadiazole and isoxazole families have been synthesized and characterized for their anticancer activities. Research in this area aims to identify novel therapeutic agents that can target various cancer types with minimal side effects. For instance, certain benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have been prepared and screened for their in vitro anticancer activity, with some showing promising results against a panel of cancer cell lines (Brożewicz & Sławiński, 2012).

Enzyme Inhibition Studies

The structural motif of oxadiazoles and isoxazoles, similar to that found in "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide", has been explored for enzyme inhibition capabilities. Such compounds have been designed and synthesized to act as inhibitors for specific enzymes, including carbonic anhydrase isoforms. This research is crucial for developing drugs targeting diseases like glaucoma, epilepsy, and certain types of cancer (Mishra et al., 2016).

Insecticidal Activity

Anthranilic diamide analogues containing oxadiazole rings have been synthesized and evaluated for their insecticidal activity. These studies aim to develop safer and more effective pesticides, addressing the growing concern over pest resistance and environmental impact. Some of these novel compounds have shown significant mortality rates against pests like Plutella xylostella, suggesting their potential as lead compounds for agricultural applications (Liu et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-2-20(16,17)12-6-10-13-11(15-19-10)8-5-9(18-14-8)7-3-4-7/h5,7,12H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYCWASNVAFZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)

![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)